An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Properties and Synthesis
An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3-formylbenzoate is an aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both an aldehyde and a methyl ester group on a brominated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the known properties of Methyl 4-bromo-3-formylbenzoate and proposes a viable synthetic pathway, complete with a detailed, albeit theoretical, experimental protocol.
Properties of Methyl 4-bromo-3-formylbenzoate
The physical and chemical properties of Methyl 4-bromo-3-formylbenzoate are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of its key properties is presented below.
Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-bromo-3-formylbenzoate | [1][2] |
| CAS Number | 858124-35-3 | [1][2] |
| Molecular Formula | C₉H₇BrO₃ | [1][2] |
| Molecular Weight | 243.05 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
| Purity | Typically ≥95% | [1][5] |
| SMILES | O=C(OC)C1=CC=C(Br)C(C=O)=C1 | [1] |
| InChI Key | ZXGBVIJNXQHZNP-UHFFFAOYSA-N | [2][3] |
Computed Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.0482 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of Methyl 4-bromo-3-formylbenzoate
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The proposed synthesis involves the reaction of methyl 4-bromobenzoate with a Vilsmeier reagent, which is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). The electrophilic Vilsmeier reagent then attacks the aromatic ring to introduce the formyl group. The directing effects of the bromo and methoxycarbonyl substituents would favor formylation at the 3-position.
Caption: Proposed synthesis of Methyl 4-bromo-3-formylbenzoate.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical procedure based on typical conditions for a Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. Researchers should conduct their own risk assessment and optimization.
Materials:
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Methyl 4-bromobenzoate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-bromobenzoate (1.0 eq) in anhydrous dichloromethane.
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Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. In the dropping funnel, add anhydrous N,N-dimethylformamide (3.0 eq). To the stirred solution in the flask, add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5°C.
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Reaction: After the addition of POCl₃, add the DMF from the dropping funnel to the reaction mixture dropwise at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Methyl 4-bromo-3-formylbenzoate.
Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of an organic compound like Methyl 4-bromo-3-formylbenzoate is outlined below. This workflow ensures the correct product has been synthesized with a high degree of purity.
Caption: Standard workflow for organic synthesis and analysis.
Safety Information
Methyl 4-bromo-3-formylbenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water.
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling. The reagents used in the proposed synthesis, particularly phosphorus oxychloride, are highly corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
